REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8](=[O:9])[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[N:5]2[CH:14]=[N:15][C:16](C(O)=O)=[C:4]2[CH2:3]1.C(=O)=O>>[CH3:1][N:2]1[C:8](=[O:9])[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[N:5]2[CH:14]=[N:15][CH:16]=[C:4]2[CH2:3]1
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Name
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5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
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Quantity
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8.2 g
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Type
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reactant
|
Smiles
|
CN1CC=2N(C3=C(C1=O)C=CC=C3)C=NC2C(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the material is recrystallized from chloroform/hexane
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Type
|
CUSTOM
|
Details
|
After drying
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Name
|
|
Type
|
product
|
Smiles
|
CN1CC=2N(C3=C(C1=O)C=CC=C3)C=NC2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |